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Abstract
Trichocereine, chemically known as N,N-dimethyl-3,4,5-trimethoxyphenethylamine or N,N-

dimethylmescaline, is a phenethylamine alkaloid first identified in the mid-20th century. As a

close structural analog of the psychoactive compound mescaline, Trichocereine has been a

subject of scientific inquiry, primarily to understand the structure-activity relationships of

psychedelic compounds. This technical guide provides an in-depth overview of the historical

discovery, isolation, and characterization of Trichocereine. It includes detailed experimental

protocols derived from foundational scientific literature, a compilation of its physicochemical

properties, and an exploration of its biosynthesis and pharmacological effects. This document

aims to serve as a comprehensive resource for researchers and professionals in the fields of

pharmacology, medicinal chemistry, and drug development.

Introduction
The study of psychoactive alkaloids from cacti has a rich history, deeply intertwined with

ethnobotany and the development of modern pharmacology. While mescaline from the peyote

cactus (Lophophora williamsii) is the most renowned of these compounds, a variety of other

structurally related alkaloids exist within the Cactaceae family. One such alkaloid is

Trichocereine, the N,N-dimethylated analog of mescaline.
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This whitepaper details the scientific journey of Trichocereine, from its initial discovery in the

Argentine cactus Trichocereus terscheckii to its chemical synthesis and pharmacological

evaluation. By providing a consolidated source of technical information, including historical

context, experimental procedures, and key data, this document aims to facilitate further

research into the pharmacology of phenethylamines and the broader landscape of

psychoactive natural products.

Historical Discovery and Early Research
Trichocereine was first described in the scientific literature in 1935 by F. P. Ludueña. However,

the most definitive early work on its isolation and characterization was conducted by the

Argentine chemists L. Reti and J. A. Castrillón in 1951. Their research on the alkaloid content

of Trichocereus terscheckii, a large columnar cactus native to Argentina, led to the isolation of

both mescaline and a then-new alkaloid which they named Trichocereine.

Their findings were significant as they established Trichocereus terscheckii as a source of

mescaline and introduced a new, closely related natural product. Subsequent studies have

confirmed the presence of Trichocereine in other cacti species, including those from the

Gymnocalycium and Turbinicarpus genera, as well as in some non-cactus plants like Acacia

berlandieri and Acacia rigidula.

Early pharmacological investigations by Ludueña in the 1930s on Trichocereine hydrochloride

administered to humans, both orally (up to 9 mg/kg) and parenterally (up to 550 mg), reported

a lack of the psychoactive effects characteristic of mescaline, with only minor gastric discomfort

noted. Later studies in the 1960s by Vojtĕchovský and Krus with oral doses up to 800 mg

suggested effects weaker than those of 400 mg of mescaline. These initial findings highlighted

the significant impact of N,N-dimethylation on the pharmacological profile of mescaline.

Physicochemical Properties
Trichocereine is a phenethylamine derivative with the chemical formula C₁₃H₂₁NO₃. Its

properties are summarized in the table below.
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Property Value Reference

IUPAC Name
N,N-dimethyl-2-(3,4,5-

trimethoxyphenyl)ethanamine

Other Names
N,N-dimethylmescaline,

Trichocerine

CAS Number 529-91-9

Molecular Formula C₁₃H₂₁NO₃

Molar Mass 239.315 g/mol

Melting Point (HCl salt) 183-186 °C (as prisms)

Spectroscopic Data: While a comprehensive public database of Trichocereine's spectra is not

readily available, data for the closely related N-methylmescaline can provide insights. The

mass spectrum of Trichocereine would be expected to show a molecular ion peak and

fragmentation patterns characteristic of phenethylamines, including cleavage at the benzylic

position. ¹H and ¹³C NMR spectra would reveal signals corresponding to the aromatic protons

and carbons, the methoxy groups, the ethyl chain, and the N,N-dimethyl groups. Infrared

spectroscopy would show characteristic absorptions for the aromatic ring, C-O stretching of the

methoxy groups, and C-N stretching.

Experimental Protocols
Isolation of Trichocereine from Trichocereus terscheckii
(Adapted from Reti and Castrillón, 1951)
This protocol is based on the classical acid-base extraction method for alkaloids.

Materials:

Dried and powdered Trichocereus terscheckii plant material

Ethanol (95%)

Acetic acid
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Hydrochloric acid (HCl), 10% solution

Sodium hydroxide (NaOH) solution

Chloroform

Anhydrous sodium sulfate

Rotary evaporator

Separatory funnel

Filtration apparatus

Procedure:

Extraction: Exhaustively extract the dried and powdered plant material with 95% ethanol

containing a small amount of acetic acid.

Solvent Removal: Concentrate the ethanolic extract under reduced pressure using a rotary

evaporator to remove the ethanol.

Acidification: Acidify the aqueous residue with a 10% HCl solution. This step protonates the

alkaloids, making them water-soluble.

Defatting: Extract the acidic aqueous solution with a nonpolar solvent like chloroform to

remove fats, waxes, and other non-basic compounds. Discard the organic layer.

Basification: Make the acidic aqueous solution strongly alkaline with a NaOH solution. This

deprotonates the alkaloids, making them soluble in organic solvents.

Alkaloid Extraction: Extract the basic aqueous solution multiple times with chloroform. The

alkaloids will partition into the organic layer.

Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium

sulfate, and filter. Evaporate the chloroform under reduced pressure to obtain the crude

alkaloid mixture.
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Separation: The separation of Trichocereine from mescaline can be achieved by fractional

crystallization of their salts (e.g., hydrochlorides) from a suitable solvent system, or by

chromatographic techniques such as column chromatography or preparative thin-layer

chromatography (TLC).
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Figure 1: General workflow for the isolation of Trichocereine from Trichocereus terscheckii.
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Chemical Synthesis of Trichocereine
A reported synthesis of Trichocereine involves the N,N-dimethylation of mescaline.

Materials:

Mescaline

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

Base (e.g., sodium carbonate, potassium carbonate)

Anhydrous solvent (e.g., acetone, methanol)

Reaction vessel with reflux condenser

Purification apparatus (e.g., column chromatography, recrystallization setup)

Procedure:

Reaction Setup: Dissolve mescaline in an anhydrous solvent in a reaction vessel.

Addition of Base: Add a suitable base to the solution to deprotonate the primary amine of

mescaline.

Methylation: Slowly add the methylating agent to the reaction mixture. The reaction is

typically carried out at an elevated temperature under reflux.

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical

technique, such as TLC, to determine the consumption of the starting material and the

formation of the product.

Workup: After the reaction is complete, quench any excess methylating agent and filter the

reaction mixture.

Purification: Purify the crude product by column chromatography or recrystallization to obtain

pure Trichocereine.
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Biosynthesis
The biosynthesis of Trichocereine is believed to follow a pathway similar to that of mescaline,

with an additional N,N-dimethylation step. The precursor for this pathway is the amino acid L-

tyrosine.

The proposed biosynthetic pathway involves the following key steps:

Hydroxylation: L-tyrosine is hydroxylated to L-DOPA.

Decarboxylation: L-DOPA is decarboxylated to dopamine.

Hydroxylation and O-Methylation: A series of hydroxylation and O-methylation steps convert

dopamine into mescaline.

N,N-Dimethylation: The final step is the N,N-dimethylation of mescaline to yield

Trichocereine. This reaction is catalyzed by one or more N-methyltransferase enzymes that

use S-adenosyl methionine (SAM) as a methyl group donor. The presence of such enzymes

with broad substrate specificity has been identified in peyote, suggesting a similar

mechanism in Trichocereus species.
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Figure 2: Proposed biosynthetic pathway of Trichocereine from L-Tyrosine.

Pharmacology and Signaling Pathways
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The pharmacology of Trichocereine is primarily understood in comparison to its parent

compound, mescaline. The addition of the two methyl groups to the amine nitrogen significantly

alters its interaction with biological targets.

Psychoactivity
As mentioned, early studies in humans found Trichocereine to be largely devoid of the

psychedelic effects associated with mescaline, even at high doses. This is a crucial finding in

the structure-activity relationship of phenethylamine psychedelics, suggesting that the

unsubstituted primary amine is important for activity at the key serotonin receptors responsible

for the psychedelic experience.

Central Nervous System Effects in Animal Models
Animal studies have yielded more complex results. In rodent drug discrimination studies,

Trichocereine has been shown to substitute for mescaline, indicating that it can produce some

interoceptive cues similar to mescaline. However, it was only a transient substitute when

administered directly into the brain (intracerebroventricularly). Other reported effects in animals

include convulsions in cats and amphetamine-like excitation in rodents. Trichocereine showed

no activity in conditioned avoidance tests in rodents.

Signaling Pathways
The primary molecular target of classic psychedelics like mescaline is the serotonin 5-HT₂A

receptor. It is hypothesized that the lack of psychoactivity of Trichocereine is due to a

significantly reduced affinity or efficacy at this receptor. The bulky N,N-dimethyl group may

sterically hinder the optimal binding of the molecule to the 5-HT₂A receptor's active site.

While specific receptor binding data for Trichocereine is scarce, it is plausible that it may

interact with other monoamine receptors, contributing to the observed stimulant-like effects in

animals. The signaling cascade downstream of 5-HT₂A receptor activation by classic

psychedelics involves G-protein coupling and modulation of intracellular signaling pathways,

including phospholipase C and subsequent increases in inositol phosphates and intracellular

calcium. The extent to which Trichocereine engages this or other signaling pathways remains

an area for further investigation.
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Figure 3: Hypothesized differential signaling of Mescaline vs. Trichocereine at the 5-HT2A

receptor.

Conclusion
Trichocereine stands as an important molecule in the study of phenethylamine alkaloids. Its

discovery and subsequent characterization have provided valuable insights into the structure-

activity relationships governing the psychoactive properties of this class of compounds. The

stark difference in pharmacological effects between mescaline and its N,N-dimethylated

counterpart, Trichocereine, underscores the critical role of the amine substituent in mediating

interactions with the 5-HT₂A receptor.

This technical guide has consolidated the key historical, chemical, and pharmacological

information on Trichocereine. The detailed protocols and compiled data serve as a foundation

for future research. Further investigation into the specific receptor binding profile and

downstream signaling of Trichocereine is warranted to fully elucidate its pharmacological

mechanism of action. Such studies will not only enhance our understanding of this particular
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alkaloid but also contribute to the broader knowledge of how subtle structural modifications can

dramatically alter the biological activity of psychoactive compounds.

To cite this document: BenchChem. [The Historical Discovery and Isolation of Trichocereine:
A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14164243#historical-discovery-and-isolation-of-
trichocereine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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